molecular formula C14H14N4O B4081111 Guanidine, N-benzoyl-N'-pyridin-3-ylmethyl-

Guanidine, N-benzoyl-N'-pyridin-3-ylmethyl-

Cat. No.: B4081111
M. Wt: 254.29 g/mol
InChI Key: IWHMDGDXZFJBMJ-UHFFFAOYSA-N
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Description

Guanidine, N-benzoyl-N’-pyridin-3-ylmethyl-, is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form strong hydrogen bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines typically involves the reaction of amines with carbodiimides or thioureas. For Guanidine, N-benzoyl-N’-pyridin-3-ylmethyl-, a common synthetic route involves the reaction of N-benzoyl chloride with pyridin-3-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired guanidine derivative .

Industrial Production Methods

Industrial production of guanidines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-benzoyl-N’-pyridin-3-ylmethyl-, can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzoyl-N’-pyridin-3-ylmethyl-guanidine oxide, while reduction could produce N-benzoyl-N’-pyridin-3-ylmethyl-guanidine .

Scientific Research Applications

Guanidine, N-benzoyl-N’-pyridin-3-ylmethyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Guanidine, N-benzoyl-N’-pyridin-3-ylmethyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, N-benzoyl-N’-pyridin-3-ylmethyl-, is unique due to its specific combination of benzoyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[N'-(pyridin-3-ylmethyl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c15-14(17-10-11-5-4-8-16-9-11)18-13(19)12-6-2-1-3-7-12/h1-9H,10H2,(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHMDGDXZFJBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NCC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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